molecular formula C9H16O B13942299 7-Methyl-2-octenal CAS No. 53966-58-8

7-Methyl-2-octenal

Katalognummer: B13942299
CAS-Nummer: 53966-58-8
Molekulargewicht: 140.22 g/mol
InChI-Schlüssel: FZVMEYWMTUXZJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-2-octenal is an organic compound with the molecular formula C9H16O. It is an aldehyde with a characteristic structure that includes a methyl group at the seventh carbon and a double bond between the second and third carbons. This compound is known for its distinct aroma and is used in various applications, including fragrance and flavor industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Methyl-2-octenal can be synthesized through several methods. One common approach involves the aldol condensation of 7-methyl-2-octanone with formaldehyde, followed by dehydration to form the desired aldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure selectivity and yield .

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale chemical reactors that allow for precise control of reaction parameters. The process often involves continuous flow systems to maintain consistent quality and high throughput. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyl-2-octenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

7-Methyl-2-octenal has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Methyl-2-octenal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amino groups in proteins, potentially altering their function. This interaction can affect cellular pathways and lead to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Eigenschaften

CAS-Nummer

53966-58-8

Molekularformel

C9H16O

Molekulargewicht

140.22 g/mol

IUPAC-Name

7-methyloct-2-enal

InChI

InChI=1S/C9H16O/c1-9(2)7-5-3-4-6-8-10/h4,6,8-9H,3,5,7H2,1-2H3

InChI-Schlüssel

FZVMEYWMTUXZJF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCC=CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.